molecular formula C14H8Cl2INO B13004723 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B13004723
M. Wt: 404.0 g/mol
InChI Key: SIXPSBHDQZSFEM-UHFFFAOYSA-N
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Description

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features a benzyl ether linkage, dichlorobenzyl group, and an iodine-substituted benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl alcohol with 3-iodobenzonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product.

Another method involves the use of Suzuki-Miyaura coupling, where 2,4-dichlorobenzyl boronic acid is coupled with 3-iodobenzonitrile in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The benzyl ether linkage allows for coupling reactions with other aromatic compounds, leading to the formation of more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorobenzyl and iodine groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)oxy)benzaldehyde
  • 4-Methoxy-3-((2,3,6-trichlorobenzyl)oxy)benzaldehyde
  • 3-((4-Chlorobenzyl)oxy)benzaldehyde

Uniqueness

4-((2,4-Dichlorobenzyl)oxy)-3-iodobenzonitrile is unique due to the presence of both dichlorobenzyl and iodine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H8Cl2INO

Molecular Weight

404.0 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H8Cl2INO/c15-11-3-2-10(12(16)6-11)8-19-14-4-1-9(7-18)5-13(14)17/h1-6H,8H2

InChI Key

SIXPSBHDQZSFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)I)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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